alpha,alpha-Dimethylbenzyl phenyl sulfide

Description

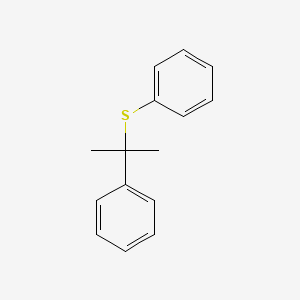

alpha,alpha-Dimethylbenzyl phenyl sulfide is an organosulfur compound characterized by a benzyl group substituted with two methyl groups at the alpha position, bonded to a sulfur atom that is further connected to a phenyl group. The bulky alpha,alpha-dimethylbenzyl moiety likely imparts steric hindrance, influencing its reactivity and stability. This compound is hypothesized to share applications with other sulfur-containing derivatives, such as stabilizers or antioxidants in polymer systems, as suggested by structural analogs in and .

Properties

CAS No. |

4148-93-0 |

|---|---|

Molecular Formula |

C15H16S |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

2-phenylpropan-2-ylsulfanylbenzene |

InChI |

InChI=1S/C15H16S/c1-15(2,13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI Key |

ZOABXTJWWVGXAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethylbenzyl phenyl sulfide typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile and displaces the chloride ion from benzyl chloride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha,alpha-Dimethylbenzyl phenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride can be used.

Substitution: The compound can participate in substitution reactions where the phenyl group or the alpha,alpha-dimethylbenzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Varied substituted derivatives depending on the reagents used.

Scientific Research Applications

Alpha,alpha-Dimethylbenzyl phenyl sulfide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which alpha,alpha-Dimethylbenzyl phenyl sulfide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Diphenyl Sulfide (C₆H₅-S-C₆H₅)

- Structure/Reactivity : A simpler sulfide lacking substituents on the benzyl group. The absence of bulky groups makes it more reactive in electrophilic substitution or oxidation reactions compared to alpha,alpha-dimethylbenzyl phenyl sulfide.

- Applications : Primarily used as a precursor in organic synthesis. Its lower steric hindrance allows for easier functionalization.

Diphenyl Disulfide (C₆H₅-S-S-C₆H₅, CAS 882-33-7)

- Structure/Reactivity: Contains a disulfide (S-S) bond, which is more susceptible to cleavage under reducing conditions. The higher sulfur content may enhance antioxidant properties but reduces thermal stability relative to monosulfides.

- Applications : Utilized in vulcanization and as a radical scavenger.

VANOX® CDPA (4,4’-Bis(alpha,alpha-dimethylbenzyl)diphenylamine, CAS 10081-67-1)

- Structure/Function : An amine-based antioxidant with two alpha,alpha-dimethylbenzyl groups. The amine group provides superior radical-scavenging activity compared to sulfides.

- Physical Data : Melting point 98–102°C; used in high-temperature rubber applications (e.g., HNBR, EPDM).

- Comparison : Sulfides like this compound may exhibit lower antioxidant efficacy but could offer complementary stabilization mechanisms in polymer blends.

Phenyl Benzyl Sulfoxide (C₆H₅-S(O)-CH₂C₆H₅)

- Structure/Reactivity : The sulfoxide group (S=O) represents an intermediate oxidation state between sulfides and sulfones. Sulfoxides are polar and less prone to further oxidation than sulfides.

- Applications : Often used in asymmetric synthesis due to chirality at the sulfur atom.

Modafinil Sulfone (2-(Benzhydrylsulfonyl)acetamide, CAS 118779-53-6)

- Structure/Stability : A sulfone derivative (two oxygen atoms bonded to sulfur), which is more oxidized and chemically stable than sulfides. Sulfones are resistant to further oxidation and often used in pharmaceuticals.

- Comparison : Sulfides like the target compound may be more reactive in alkylation or coupling reactions but less stable under oxidative conditions.

Stabilizers with alpha,alpha-Dimethylbenzyl Groups ()

- Structure/Function : Hydroxyphenyl-1,3,4-oxathiazol-2-one derivatives with bulky tert-alkyl or alpha,alpha-dimethylbenzyl substituents are effective polymer stabilizers. The steric bulk of the alpha,alpha-dimethylbenzyl group in the target sulfide could similarly enhance thermal stability by hindering degradation pathways.

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reactivity Comparison

| Compound Type | Oxidation Susceptibility | Thermal Stability | Steric Hindrance |

|---|---|---|---|

| Sulfide | High | Moderate | High (if substituted) |

| Disulfide | Moderate (S-S cleavage) | Low | Low |

| Sulfoxide | Low | High | Moderate |

| Sulfone | Very Low | Very High | Low |

Biological Activity

Alpha,alpha-Dimethylbenzyl phenyl sulfide (commonly referred to as DMBS) is a compound of interest in various fields due to its potential biological activities. This article explores the biological activity of DMBS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMBS is a sulfide compound characterized by the presence of a sulfur atom bonded to two aromatic rings. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research indicates that DMBS exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that DMBS could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Antiviral Activity

DMBS has also shown promise as an antiviral agent. A study demonstrated its activity against viruses such as HIV and SARS-CoV-2. The compound's efficacy was attributed to its ability to interfere with viral entry into host cells and inhibit viral replication.

Cytotoxicity and Safety Profile

While assessing the biological activity, it is crucial to consider the safety profile of DMBS. Toxicological evaluations have indicated that at therapeutic concentrations, DMBS exhibits low cytotoxicity towards mammalian cells. However, higher doses may lead to adverse effects such as cardiotoxicity, which necessitates further investigation into its safety margins.

The biological activity of DMBS can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of DMBS allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : DMBS may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial cells, leading to cellular damage and death.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the use of DMBS in treating skin infections caused by resistant bacterial strains. Patients treated with DMBS showed significant improvement compared to those receiving standard antibiotic therapy.

- Antiviral Applications : In vitro studies have shown that DMBS can reduce viral load in infected cell cultures by up to 90%, suggesting its potential utility in antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.